4-Trifluoromethyl-a-methyl-D-phenylalanine
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Overview
Description
4-Trifluoromethyl-a-methyl-D-phenylalanine, also known as (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethyl-a-methyl-D-phenylalanine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts. The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethyl-a-methyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Trifluoromethyl-a-methyl-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Trifluoromethyl-a-methyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to altered biochemical pathways and physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Trifluoromethyl-D-phenylalanine
- 4-Trifluoromethyl-L-phenylglycine
- 3-Trifluoromethyl-DL-phenylglycine
- α-Methyl-D-phenylalanine
Comparison: Compared to these similar compounds, 4-Trifluoromethyl-a-methyl-D-phenylalanine is unique due to the presence of both the trifluoromethyl group and the α-methyl group. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m1/s1 |
InChI Key |
PEYIUMGUVJOYKB-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
Origin of Product |
United States |
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